molecular formula C7H4BrFO2 B2373996 3-Bromo-4-fluoro-2-hydroxybenzaldehyde CAS No. 856076-73-8

3-Bromo-4-fluoro-2-hydroxybenzaldehyde

Cat. No.: B2373996
CAS No.: 856076-73-8
M. Wt: 219.009
InChI Key: YWIZWDSBSPYJFV-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluoro-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination and fluorination of 2-hydroxybenzaldehyde. The reaction typically requires a brominating agent, such as bromine or N-bromosuccinimide (NBS), and a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is carried out in an organic solvent, such as dichloromethane or acetonitrile, under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound yields 3-Bromo-4-fluoro-2-hydroxybenzoic acid, while reduction produces 3-Bromo-4-fluoro-2-hydroxybenzyl alcohol .

Scientific Research Applications

3-Bromo-4-fluoro-2-hydroxybenzaldehyde is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and properties. This combination of substituents enhances its utility in synthetic chemistry and broadens its range of applications compared to similar compounds .

Properties

IUPAC Name

3-bromo-4-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIZWDSBSPYJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856076-73-8
Record name 3-bromo-4-fluoro-2-hydroxybenzaldehyde
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